4-Bromo-7-propoxy-2,3-dihydro-1H-indene

Medicinal Chemistry ADME Property Optimization Lead Derivatization

4-Bromo-7-propoxy-2,3-dihydro-1H-indene (CAS 820238-25-3) is a halogenated indene derivative with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol. The compound features a bromine atom at the 4-position and a propoxy substituent at the 7-position on the 2,3-dihydro-1H-indene scaffold.

Molecular Formula C12H15BrO
Molecular Weight 255.15 g/mol
CAS No. 820238-25-3
Cat. No. B12530157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-propoxy-2,3-dihydro-1H-indene
CAS820238-25-3
Molecular FormulaC12H15BrO
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESCCCOC1=C2CCCC2=C(C=C1)Br
InChIInChI=1S/C12H15BrO/c1-2-8-14-12-7-6-11(13)9-4-3-5-10(9)12/h6-7H,2-5,8H2,1H3
InChIKeyVZLUWECUXQUUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-propoxy-2,3-dihydro-1H-indene (CAS 820238-25-3): Procurement-Grade Overview of a Functionalized Indene Building Block


4-Bromo-7-propoxy-2,3-dihydro-1H-indene (CAS 820238-25-3) is a halogenated indene derivative with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . The compound features a bromine atom at the 4-position and a propoxy substituent at the 7-position on the 2,3-dihydro-1H-indene scaffold. Indene derivatives are widely recognized as versatile building blocks in organic synthesis and medicinal chemistry [1], serving as precursors to biologically active molecules and organometallic catalysts. This specific compound's substitution pattern offers two orthogonal synthetic handles: the aryl bromide for cross-coupling reactions and the propoxy ether for potential deprotection or functionalization.

4-Bromo-7-propoxy-2,3-dihydro-1H-indene (CAS 820238-25-3): Why Simple In-Class Interchange Risks Synthetic Failure


Indene derivatives with varying substituents cannot be treated as interchangeable in synthetic applications due to the profound influence of substituent identity on reactivity, steric profile, and physicochemical properties. The 7-propoxy group in 4-bromo-7-propoxy-2,3-dihydro-1H-indene introduces distinct steric bulk and electronic character compared to methoxy or ethoxy analogs, directly affecting the rate and regioselectivity of subsequent transformations such as cross-couplings or directed metalations [1]. Similarly, substitution or removal of the bromine at the 4-position fundamentally alters the compound's utility as a synthetic handle. Generic substitution without quantitative alignment of logP, steric parameters, and reactivity profiles can lead to failed coupling reactions, altered pharmacokinetic profiles in downstream candidates, and irreproducible synthetic outcomes. The evidence below identifies the specific, quantifiable dimensions where this compound diverges from its closest structural analogs.

4-Bromo-7-propoxy-2,3-dihydro-1H-indene (CAS 820238-25-3): Quantified Differentiation vs. Closest Analogs


Lipophilicity Differentiation: Predicted LogP Advantage of the 7-Propoxy Chain vs. 7-Methoxy Analog

The 7-propoxy substituent in the target compound confers a significant increase in lipophilicity compared to the commonly available 7-methoxy analog. Based on in silico prediction using the XLogP3 algorithm, the target compound (4-bromo-7-propoxy-2,3-dihydro-1H-indene) exhibits a predicted logP of approximately 4.1, whereas 4-bromo-7-methoxy-2,3-dihydro-1H-indene yields a predicted logP of approximately 3.1 . This approximately 1.0 log unit increase corresponds to a roughly 10-fold higher partition coefficient, indicating substantially greater hydrophobicity. The 7-ethoxy analog is predicted to fall at an intermediate logP of approximately 3.6, making the propoxy compound the most lipophilic of the three . This quantitative difference has direct implications for membrane permeability, metabolic stability, and off-target binding in medicinal chemistry programs, where even 0.5 logP unit shifts can alter oral bioavailability [1]. [IMPORTANT NOTE: High-strength differential evidence is limited. No direct head-to-head experimental data for the target compound versus named comparators was identified in peer-reviewed literature or patents. The logP values above are computationally predicted rather than experimentally measured. Potential procurement decisions should weigh this evidentiary limitation.]

Medicinal Chemistry ADME Property Optimization Lead Derivatization

Steric Parameter Differentiation: Molar Refractivity and Taft Es of 7-Propoxy vs. 7-Ethoxy and 7-Methoxy

The 7-propoxy substituent introduces measurably greater steric bulk than the methoxy or ethoxy alternatives, which can be quantified via molar refractivity (MR) and Taft steric parameters. The n-propoxy group contributes a Taft Es value of approximately -0.36 compared to roughly -0.25 for ethoxy and -0.19 for methoxy [1]. The corresponding molar refractivity contributions are approximately 17.6 cm³/mol for propoxy, 12.7 cm³/mol for ethoxy, and 7.9 cm³/mol for methoxy [1]. This 40% increase in molar refractivity from methoxy to propoxy and a 23% increase from ethoxy to propoxy indicates significantly greater steric demand around the 7-position of the indene scaffold [1]. In synthetic applications, this steric differentiation can govern the regioselectivity of electrophilic aromatic substitution or directed ortho-metalation at the adjacent 6-position, as well as influence the conformational preferences of the propoxy side chain itself [2]. [IMPORTANT NOTE: The Es and MR values cited are standard fragment contributions from the literature, not experimentally measured on the target compound itself. No direct steric measurements of 4-bromo-7-propoxy-2,3-dihydro-1H-indene were identified.]

Organic Synthesis Structure-Reactivity Relationships Steric Effects

Bromine as a Synthetic Handle: Comparative Reactivity vs. Unbrominated 7-Propoxy-2,3-dihydro-1H-indene

The presence of the bromine atom at the 4-position provides the target compound with a critical synthetic handle absent in the corresponding non-brominated analog (7-propoxy-2,3-dihydro-1H-indene). Aryl bromides undergo oxidative addition with palladium(0) catalysts, enabling a wide range of cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. By comparison, the non-brominated analog requires pre-functionalization via directed C-H activation or electrophilic bromination prior to coupling, adding at least one synthetic step and reducing overall yield and reproducibility [2]. Quantitatively, aryl bromides typically undergo oxidative addition to Pd(PPh3)4 with relative rates 10² to 10³ times faster than the corresponding aryl chlorides, making the bromine substituent strategically advantageous for late-stage diversification in library synthesis [1]. [IMPORTANT NOTE: This is a class-level comparison applicable to aryl bromides generally; no specific kinetic data were found for 4-bromo-7-propoxy-2,3-dihydro-1H-indene versus a named comparator.]

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig C-C Bond Formation

4-Bromo-7-propoxy-2,3-dihydro-1H-indene (CAS 820238-25-3): High-Value Application Scenarios Based on Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

When a medicinal chemistry program requires an indene scaffold with elevated logP for improved membrane permeability or target engagement in hydrophobic binding pockets, 4-bromo-7-propoxy-2,3-dihydro-1H-indene (predicted logP ≈ 4.1) offers a quantifiable advantage over the 7-methoxy (predicted logP ≈ 3.1) and 7-ethoxy (predicted logP ≈ 3.6) analogs. This approximately 1.0 log unit difference translates to a roughly 10-fold higher lipophilicity , which may enhance blood-brain barrier penetration or intracellular accumulation in cellular assays. [Note: The predicted logP values are from in silico calculations, not experimental measurements, consistent with the evidence tag 'Class-level inference' in Section 3.]

Regioselective Functionalization via Steric Control at the 6-Position

For synthetic sequences requiring selective functionalization at the 6-position of the indene ring, the propoxy group's enhanced steric bulk (Taft Es ≈ -0.36, MR ≈ 17.6 cm³/mol) compared to ethoxy (Es ≈ -0.25, MR ≈ 12.7 cm³/mol) or methoxy (Es ≈ -0.19, MR ≈ 7.9 cm³/mol) provides greater kinetic shielding of the neighboring 7-position . This steric differentiation can be exploited in electrophilic substitution or directed metalation strategies to favor 6-substitution over 5-substitution, an advantage not achievable with smaller alkoxy groups . [IMPORTANT NOTE: These are fragment-based estimates; no experimental regioselectivity ratios are available for the target compound.]

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The pre-installed aryl bromide at the 4-position directly enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings without requiring a separate halogenation step. Compared to the non-brominated analog (7-propoxy-2,3-dihydro-1H-indene), this reduces a parallel synthesis workflow by one to two synthetic operations, lowering cost and improving overall yield . Aryl bromides are particularly advantageous over aryl chlorides, with relative oxidative addition rates typically exceeding 100-fold under standard Pd(0) catalysis , making this compound well-suited for medicinal chemistry library production where synthetic tractability and high success rates are prioritized. [Note: The kinetic advantage is a class-level inference; no specific rate constants are reported for this compound.]

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